3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
Description
Historical Context of Pyrazole-Propanoic Acid Hybrid Compounds
Pyrazole-propanoic acid hybrids emerged as a focus of organic chemistry research in the late 20th century, driven by their dual capacity for hydrogen bonding and aromatic interactions. Early synthetic routes, such as those for ethyl 3-ethyl-5-pyrazolecarboxylate, utilized nucleophilic substitution reactions with sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF) at elevated temperatures (110°C), achieving yields up to 90.1% . These methods established foundational protocols for introducing alkyl and ester groups onto the pyrazole nucleus.
A key advancement involved optimizing reaction stoichiometry. For instance, increasing dimethyl carbonate from 200 mmol to 400 mmol improved yields from 74.7% to 89.0%, highlighting the role of excess reagents in driving esterification . Subsequent modifications, such as substituting ester groups with carbamoyl moieties, expanded the functional diversity of these hybrids, as evidenced by derivatives like methyl 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoate .
Table 1: Evolution of Pyrazole-Propanoic Acid Hybrid Synthesis
| Reaction Component | Quantity | Temperature | Yield (%) |
|---|---|---|---|
| Dimethyl Carbonate | 200 mmol | 110°C | 74.7 |
| Dimethyl Carbonate | 350 mmol | 110°C | 90.1 |
| Dimethyl Carbonate | 400 mmol | 110°C | 89.0 |
| NaH | 0.2 g | 110°C | 79.1 |
| NaH | 0.8 g | 90°C | 74.7 |
Significance of Structural Motifs in Heterocyclic Chemistry
The target compound’s structure integrates three critical motifs:
- Pyrazole Core : The 1H-pyrazole ring provides a planar, aromatic system capable of π-π stacking and dipole interactions. Substitutions at the 3- and 5-positions (methyl and ethyl groups) enhance steric bulk, influencing binding selectivity .
- Carbamoyl Group : Introduced at the 1-position, this moiety increases hydrogen-bonding potential, as seen in methyl 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoate . The amide bond (C=O–NH2) stabilizes interactions with biological targets, such as enzyme active sites.
- Propanoic Acid Chain : The C3 carboxylic acid tail, as in 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid , confers water solubility and enables salt formation, critical for pharmacokinetic optimization.
Table 2: Structural Motifs and Their Effects
The synergy of these motifs enables tailored molecular designs. For example, the carbamoyl group’s electron-withdrawing nature modulates the pyrazole ring’s electron density, affecting reactivity in nucleophilic substitutions . Similarly, the propanoic acid chain’s length balances lipophilicity and solubility, a principle exploited in nonsteroidal anti-inflammatory drug (NSAID) analogs .
Properties
CAS No. |
90208-55-2 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(1-carbamoyl-5-ethyl-3-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O3/c1-3-8-7(4-5-9(14)15)6(2)12-13(8)10(11)16/h3-5H2,1-2H3,(H2,11,16)(H,14,15) |
InChI Key |
SKDNNXCGUTWPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C(=O)N)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the 3-methyl and 5-ethyl substitutions, the starting 1,3-dicarbonyl compound is typically a β-ketoester or β-diketone bearing these substituents.
- Example method: Reaction of ethyl 3-ethyl-5-pyrazolecarboxylate with appropriate hydrazine derivatives under basic conditions to form the pyrazole ring with desired substitutions.
Functionalization of Pyrazole
- The carbamoyl group (–CONH2) at N-1 can be introduced by selective carbamoylation of the pyrazole nitrogen using reagents such as carbamoyl chlorides or via urea derivatives under controlled conditions.
- The propanoic acid side chain at the 4-position is typically introduced by alkylation or acylation reactions using haloalkanoic acids or their esters, followed by hydrolysis if necessary.
Specific Preparation Method from Literature
A representative preparation method adapted from patent and research literature involves the following steps:
Reaction Conditions and Optimization
- Base: Sodium hydride (NaH) is commonly used for deprotonation and activation of pyrazole nitrogen or for alkylation steps.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their polarity and ability to dissolve reagents.
- Temperature: Typically 80–110°C for alkylation and carbonate reactions.
- Time: 3–6 hours depending on step and scale.
- Workup: Removal of unreacted reagents by vacuum distillation, aqueous extraction, and drying over anhydrous magnesium sulfate.
Analytical Data and Research Findings
- The intermediate esters and final acid compounds are characterized by NMR (1H, 13C), IR spectroscopy (notably carbamoyl and carboxylic acid peaks), and mass spectrometry.
- Yields for key steps such as ester formation and carbamoylation range from 79% to 90%, indicating efficient synthetic routes.
- Microwave-assisted synthesis and catalyst-free oxidation methods have been reported for related pyrazole derivatives, improving reaction times and yields.
- Purity and structural confirmation are essential, with chromatographic techniques (HPLC) and crystallography used for final product validation.
Summary Table of Preparation Steps
The preparation of 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves a multi-step synthetic route starting from substituted pyrazole esters, followed by carbamoylation and side chain introduction. The use of sodium hydride as a base, polar aprotic solvents like DMF, and controlled temperature conditions are critical for high yields and purity. Recent advances include microwave-assisted synthesis and catalyst-free oxidation methods that may further optimize the process.
This synthesis approach is supported by patent literature and peer-reviewed research, ensuring a robust and reproducible method for preparing this compound with potential applications in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid and related propanoic acid derivatives:
Key Structural and Functional Comparisons
Core Heterocyclic vs. Aromatic Rings The pyrazole core in the target compound distinguishes it from phenyl (e.g., marine-derived chlorinated derivatives ) or pyran-based analogs (e.g., antifungal compound ). In contrast, phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) rely on halogen and hydroxyl groups for antimicrobial activity, with chlorine atoms increasing electronegativity and membrane permeability .
Functional Group Impact on Bioactivity The carbamoyl group in the target compound may facilitate hydrogen bonding with enzymes or receptors, a feature absent in sulfur-containing esters like 3-(methylthio)propanoic acid ethyl ester, which contribute to flavor but lack therapeutic relevance . Ester vs. Acid Groups: Esters (e.g., ethyl esters in pineapple volatiles or patented pharmaceuticals ) generally improve volatility or bioavailability but are metabolically less stable than carboxylic acids.
Lipophilicity and Substituent Effects
- The ethyl and methyl groups on the pyrazole ring increase lipophilicity compared to polar substituents like hydroxyl (-OH) or carboxy (-COOH) groups. This could enhance membrane penetration but reduce water solubility.
- Chlorinated phenyl derivatives (e.g., compound 1 in ) exhibit higher antimicrobial potency due to halogen-induced electrophilicity, which may disrupt bacterial cell walls .
Biosynthetic and Synthetic Origins Marine actinomycetes produce chlorinated phenylpropanoic acids via halogenase enzymes, a pathway absent in synthetic pyrazole derivatives . Pineapple-derived 3-(methylthio)propanoic acid esters arise from sulfur metabolism, highlighting the diversity of natural vs. synthetic propanoic acid derivatives .
Limitations
Biological Activity
3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 226.25 g/mol
- CAS Number: 2138498-18-5
The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes and receptors associated with inflammatory responses and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines:
- Antitumor Activity:
- Neuroprotective Effects:
Biological Activity Data
The following table summarizes various biological activities observed for this compound across different studies:
Case Study 1: Anti-inflammatory Properties
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation. The results indicated a decrease in paw edema in rats subjected to carrageenan-induced inflammation, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antitumor Effects
In vitro experiments using human cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
